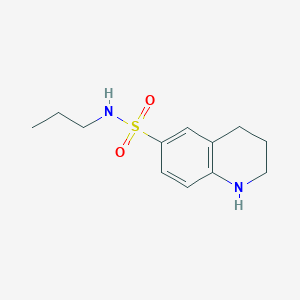

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is an organic compound with the molecular formula C12H18N2O2S It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Sulfonamide Introduction: The sulfonamide group is introduced by reacting the tetrahydroquinoline with a sulfonyl chloride in the presence of a base such as triethylamine.

N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Oxidation Reactions

NPTQ undergoes oxidation primarily at the tetrahydroquinoline ring, converting it to a fully aromatic quinoline system. This reaction is critical for modifying its electronic properties and enhancing biological activity.

-

Key Reagents :

-

Mechanism :

The tetrahydroquinoline moiety loses two hydrogen atoms, forming a conjugated π-system. The sulfonamide group remains intact due to its oxidative stability . -

Products :

Reduction Reactions

Reduction of NPTQ targets the sulfonamide group or the heterocyclic ring, enabling functional group interconversions.

-

Key Reagents :

-

Mechanism :

-

Applications :

Substitution Reactions

The sulfonamide group acts as a leaving group, enabling nucleophilic substitutions for structural diversification.

Nucleophilic Aromatic Substitution (SNAr)

-

Conditions :

-

Examples :

Key Synthetic Steps

-

Tetrahydroquinoline Core Formation :

-

Sulfonamide Introduction :

-

N-Propyl Functionalization :

-

Alkylation with propyl bromide under basic conditions (NaH/DMF).

-

Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Core formation | Aniline, propionaldehyde, BF₃·Et₂O | 88% |

| Sulfonylation | Benzenesulfonyl chloride, pyridine | 76% |

| N-Propylation | Propyl bromide, NaH, DMF | 82% |

Biological Activity Modulation

Chemical modifications of NPTQ directly impact its bioactivity:

-

Oxidized derivatives inhibit α-glucosidase with IC₅₀ values as low as 32.37 µM .

-

Reduced analogs exhibit improved blood-brain barrier permeability .

-

Substituted variants show enhanced antitumor activity against melanoma and leukemia cell lines (GI₅₀: 0.1–5 µM) .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Recent studies indicate that N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives exhibit potent anti-cancer properties. Notably:

- Tubulin Polymerization Inhibition : A derivative of this compound has shown strong inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. Specifically, one study reported an IC50 value of 1.34 μM against HeLa cells, indicating high potency in inhibiting tumor cell proliferation .

- Mechanism of Action : The mechanism involves binding to tubulin and preventing its polymerization, which is essential for mitosis. This action results in cell cycle arrest and apoptosis in cancer cells .

Neurodegenerative Diseases

This compound has also been studied for its potential in treating neurodegenerative conditions:

- Acetylcholinesterase Inhibition : Similar compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Inhibition of AChE enhances cholinergic transmission and could alleviate symptoms associated with Alzheimer's disease .

- Parkinson's Disease : Research into related compounds suggests potential applications in treating Parkinson's disease by modulating neurotransmitter levels and improving motor function .

Antiparasitic Activity

The compound's derivatives have shown promise against parasitic infections:

- Trypanosomiasis : A study highlighted the synthesis of tetrahydroquinoline sulfonamide derivatives that exhibited activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrated effective inhibition with IC50 values ranging from 2 to 4 μM .

- Selectivity and Safety : The derivatives were noted for their selectivity index suitable for further development, indicating a favorable safety profile alongside their efficacy against the parasite .

Data Summary Table

Case Study 1: Tubulin Polymerization Inhibitors

A series of quinoline-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against various tumor cell lines. The most potent compound demonstrated significant inhibition of tubulin polymerization and was identified as a lead compound for further modifications aimed at enhancing its anticancer properties.

Case Study 2: Neuroprotective Effects

In vitro studies on related compounds showed that they could inhibit AChE effectively. This inhibition was correlated with improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound could play a role in developing new treatments for neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydroquinoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroquinoline: A simpler analog without the sulfonamide and propyl groups.

N-methyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with a methyl group instead of a propyl group.

N-ethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propyl group provides additional hydrophobic interactions, while the sulfonamide group enhances its binding affinity to certain biological targets.

Biologische Aktivität

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (NPTQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

NPTQ features a unique combination of functional groups that contribute to its biological activity. The sulfonamide group enhances binding affinity to various biological targets, while the tetrahydroquinoline core provides structural stability and interaction capabilities with proteins.

The biological activity of NPTQ is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : NPTQ acts as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where it enhances cholinergic transmission by preventing the breakdown of acetylcholine .

- Binding Interactions : The sulfonamide moiety can form hydrogen bonds with active site residues of target proteins, while the tetrahydroquinoline structure engages in π-π interactions with aromatic amino acids. These interactions modulate the activity of target proteins, leading to various biological effects .

Antitumor Activity

Recent studies have indicated that NPTQ exhibits significant antitumor properties. In vitro assays have shown that it possesses potent cytotoxicity against various human tumor cell lines. For instance, preliminary findings suggest that NPTQ may induce programmed cell death pathways in cancer cells, demonstrating potential as a therapeutic agent in oncology .

Antiviral Properties

Research has also highlighted the antiviral potential of sulfonamide derivatives similar to NPTQ. Compounds with sulfonamide structures have shown efficacy against viruses such as coxsackievirus B and avian influenza virus subtype H9N2. This suggests that NPTQ may exhibit similar antiviral properties, warranting further investigation .

Table 1: Summary of Biological Activities of NPTQ

Eigenschaften

IUPAC Name |

N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXQLPZLRZAWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.